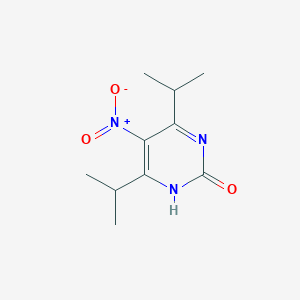
4,6-Diisopropyl-5-nitropyrimidin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Diisopropyl-5-nitropyrimidin-2-ol is a chemical compound with the molecular formula C10H15N3O3 and a molecular weight of 225.24 g/mol It is characterized by the presence of two isopropyl groups and a nitro group attached to a pyrimidine ring, along with a hydroxyl group at the 2-position
Vorbereitungsmethoden
The synthesis of 4,6-Diisopropyl-5-nitropyrimidin-2-ol typically involves a multi-step process. One common synthetic route includes the nitration of 4,6-diisopropylpyrimidine-2-ol using a mixture of concentrated sulfuric acid and fuming nitric acid in chloroform at low temperatures (5-30°C) . The resulting nitro compound is then subjected to further reactions, such as hydrogenation in methanol using palladium on carbon (Pd-C) as a catalyst, followed by esterification with ethyl bromoacetate in the presence of potassium carbonate and dimethylformamide .
Analyse Chemischer Reaktionen
4,6-Diisopropyl-5-nitropyrimidin-2-ol undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be hydrogenated to form different derivatives.
Substitution: The hydroxyl group at the 2-position can be substituted with other functional groups using suitable reagents and conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd-C), ethyl bromoacetate, and potassium carbonate . Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,6-Diisopropyl-5-nitropyrimidin-2-ol has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4,6-Diisopropyl-5-nitropyrimidin-2-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The isopropyl groups may influence the compound’s binding affinity and specificity towards its targets .
Vergleich Mit ähnlichen Verbindungen
4,6-Diisopropyl-5-nitropyrimidin-2-ol can be compared with other similar compounds, such as:
4,6-Dichloro-5-nitropyrimidine: This compound has chlorine atoms instead of isopropyl groups, which affects its reactivity and applications.
4,6-Dimethyl-5-nitropyrimidine: The presence of methyl groups instead of isopropyl groups results in different chemical properties and uses.
Eigenschaften
IUPAC Name |
5-nitro-4,6-di(propan-2-yl)-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-5(2)7-9(13(15)16)8(6(3)4)12-10(14)11-7/h5-6H,1-4H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPFNLANPSGQNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NC(=O)N1)C(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-Butyl 5,6-dioxo-5,6-dihydro-4H-thieno[3,2-b]pyrrole-4-carboxylate](/img/structure/B8228244.png)



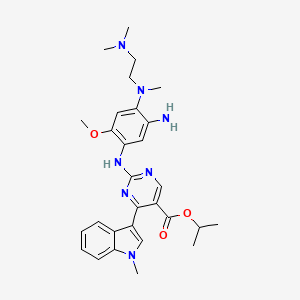
![3-bromo-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B8228273.png)
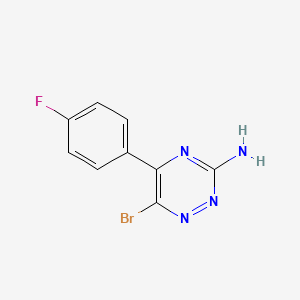

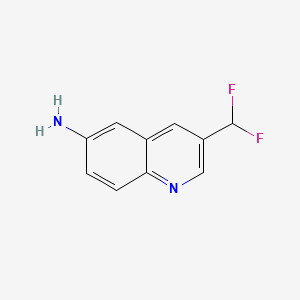
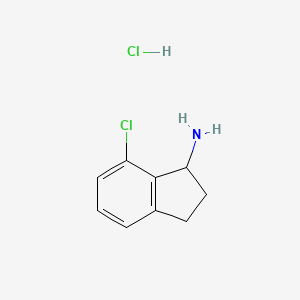
![4',4'''-Sulfonylbis(([1,1'-biphenyl]-4-ol))](/img/structure/B8228322.png)


![(4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B8228357.png)
